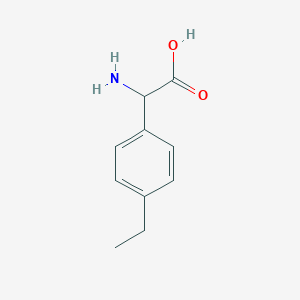

3-Aminobenzenecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

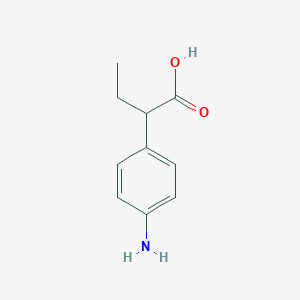

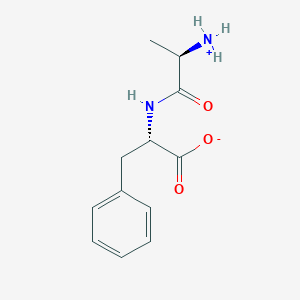

3-Aminobenzenecarboximidamide is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

The synthesis of amides, such as 3-Aminobenzenecarboximidamide, can be achieved through the direct amidation of a variety of carboxylic acids with a broad range of amines . Another approach involves the design and synthesis of N-substituted benzimidazole derived carboxamides .Physical And Chemical Properties Analysis

3-Aminobenzenecarboximidamide has a molecular weight of 135.17 g/mol . Other physical and chemical properties such as color, density, hardness, and melting and boiling points are typically determined through experimental methods .Applications De Recherche Scientifique

Glucose Sensing

3-Aminobenzeneboronic acid functionalized graphene quantum dots were synthesized and utilized as a selective and sensitive system for glucose sensing. This innovative approach was applied for in vivo glucose monitoring in rat striatum, showcasing the chemical's role in developing advanced glucose sensing technologies (Qu et al., 2013).

Inflammatory Bowel Disease (IBD) Research

3-Aminobenzamide demonstrated anti-inflammatory activity in various colitis models. A study explored its effects on tissue mechanical endurance and prevention of perforations in colitis, suggesting its potential in IBD research (Menekşe et al., 2015).

Organic Chemistry and Industrial Production

3-Aminobenzoic acid, with applications in the synthesis of dyes and medicines, was synthesized through a nitration reaction followed by reduction processes. This work highlights the importance of 3-Aminobenzenecarboximidamide derivatives in organic chemistry and industrial production (Yin, 2010).

Renal Ischemia-Reperfusion Injury

Research indicated that 3-Aminobenzamide could prevent distant liver injury induced by renal ischemia-reperfusion in rats. It mitigated oxidative stress markers, suggesting its therapeutic potential for managing complications arising from ischemia-reperfusion injury (Tas Hekimoglu et al., 2014).

Electrochemical Studies and Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles were investigated as green corrosion inhibitors for mild steel, demonstrating the role of 3-Aminobenzenecarboximidamide derivatives in corrosion prevention and the development of sustainable materials (Verma et al., 2015).

Advanced Glycation End-products (AGEs) Detection

A novel approach using derivatization for the detection of AGE-free adducts was developed, significantly enhancing the detection sensitivity for these biomolecules, which are crucial in diabetes and aging research (Hashimoto et al., 2013).

Antibacterial Benzimidazole Ureas

The development of second-generation antibacterial benzimidazole ureas, which inhibit bacterial gyrase and topoisomerase IV, was informed by the study of aminobenzimidazole ureas. This research addresses the challenge of reactive metabolite formation, critical in the creation of safer antibacterial agents (Grillot et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

3-aminobenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H3,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDSNVUXQDDXBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276751 |

Source

|

| Record name | m-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminobenzenecarboximidamide | |

CAS RN |

3459-66-3 |

Source

|

| Record name | m-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.